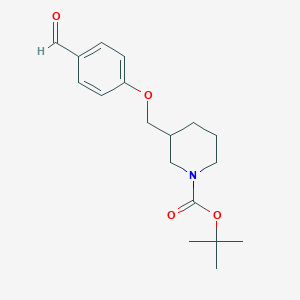![molecular formula C10H9Cl2N3 B8171079 2,4-Dichloro-7-(cyclopropylmethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8171079.png)
2,4-Dichloro-7-(cyclopropylmethyl)-7H-pyrrolo[2,3-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dichloro-7-(cyclopropylmethyl)-7H-pyrrolo[2,3-d]pyrimidine is a chemical compound belonging to the class of pyrrolopyrimidines. This compound features a pyrrolopyrimidine core with chlorine atoms at the 2 and 4 positions and a cyclopropylmethyl group at the 7 position. It is a versatile intermediate used in various chemical and pharmaceutical applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-7-(cyclopropylmethyl)-7H-pyrrolo[2,3-d]pyrimidine typically involves multiple steps, starting from simpler precursors. One common approach is the cyclization of appropriately substituted pyrroles with chlorinating agents under controlled conditions. The cyclopropylmethyl group can be introduced through a subsequent alkylation reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors designed to handle large volumes. The process involves careful control of temperature, pressure, and reagent concentrations to ensure high yield and purity. Continuous flow chemistry techniques may also be employed to enhance efficiency and safety.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Conversion of the pyrrolopyrimidine core to its corresponding oxidized derivatives.
Reduction: Reduction of the chlorine atoms to produce less halogenated analogs.
Substitution: Replacement of the chlorine atoms or the cyclopropylmethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are typically used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed:
Oxidation: Oxidized pyrrolopyrimidines.
Reduction: Less halogenated pyrrolopyrimidines.
Substitution: Diverse derivatives with different functional groups.
科学研究应用
2,4-Dichloro-7-(cyclopropylmethyl)-7H-pyrrolo[2,3-d]pyrimidine is used in several scientific research areas:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Studying the biological activity of pyrrolopyrimidines and their derivatives.
Medicine: Potential use in drug discovery and development, particularly in targeting specific biological pathways.
Industry: Employed in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism by which this compound exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.
相似化合物的比较
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine: Lacks the cyclopropylmethyl group.
7-(Cyclopropylmethyl)-7H-pyrrolo[2,3-d]pyrimidine: Lacks the chlorine atoms at the 2 and 4 positions.
2,4-Dichloro-7-(ethyl)-7H-pyrrolo[2,3-d]pyrimidine: Similar structure but with an ethyl group instead of cyclopropylmethyl.
Uniqueness: 2,4-Dichloro-7-(cyclopropylmethyl)-7H-pyrrolo[2,3-d]pyrimidine is unique due to the presence of both chlorine atoms and the cyclopropylmethyl group, which can influence its reactivity and biological activity compared to similar compounds.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for innovation in chemical synthesis, drug discovery, and industrial applications.
属性
IUPAC Name |
2,4-dichloro-7-(cyclopropylmethyl)pyrrolo[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2N3/c11-8-7-3-4-15(5-6-1-2-6)9(7)14-10(12)13-8/h3-4,6H,1-2,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LITNZJDPZQUBMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=CC3=C2N=C(N=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














